molecular formula C21H20BrClN2O2 B11474730 1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine

1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine

Cat. No.: B11474730
M. Wt: 447.8 g/mol
InChI Key: DQDZQGHYXJKMOK-UHFFFAOYSA-N
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Description

The compound ({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE is a complex organic molecule that features a combination of bromine, chlorine, methoxy, and pyridine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE typically involves multiple steps, including halogenation, etherification, and amination reactionsThe resulting intermediate is then subjected to etherification with methoxy groups and finally, the pyridine moiety is introduced via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the halogens can produce a variety of functionalized derivatives .

Scientific Research Applications

({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-2-YL)METHYL]AMINE
  • ({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-4-YL)METHYL]AMINE
  • ({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-3-YL)ETHYL]AMINE

Uniqueness

The uniqueness of ({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20BrClN2O2

Molecular Weight

447.8 g/mol

IUPAC Name

N-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C21H20BrClN2O2/c1-26-20-10-16(13-25-12-15-5-4-8-24-11-15)9-18(22)21(20)27-14-17-6-2-3-7-19(17)23/h2-11,25H,12-14H2,1H3

InChI Key

DQDZQGHYXJKMOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Br)OCC3=CC=CC=C3Cl

Origin of Product

United States

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